molecular formula C25H28N2O8 B1219586 N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide

N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide

Cat. No. B1219586
M. Wt: 484.5 g/mol
InChI Key: MRGSFNBCDBQOIV-UHFFFAOYSA-N
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Description

N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide is a member of benzamides.

Scientific Research Applications

Inhibition of 5-Lipoxygenase Activity

A study by Ohemeng et al. (1994) demonstrated the synthesis and evaluation of 2-substituted benzofuran hydroxyamic acids, including derivatives similar to N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide. These compounds were found to be potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes (Ohemeng et al., 1994).

Anti-Allergic Activity

Research by Mack et al. (1987) explored the synthesis and anti-allergic properties of N-(substituted phenyl)-2,5-dihydro-2-oxo-4-[(substituted phenyl)amino]-3-furancarboxamide derivatives. These compounds, structurally related to the compound , displayed notable anti-allergic activities (Mack et al., 1987).

Anticancer Evaluation

In 2021, Ravinaik et al. reported the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. These compounds, which are chemically related, exhibited moderate to excellent anticancer activities against various cancer cell lines (Ravinaik et al., 2021).

Crystal Structure Analysis

A 2014 study by Penthala et al. focused on the crystal structure of a compound closely related to this compound. This research provides insights into the molecular configuration and potential interactions of similar compounds (Penthala et al., 2014).

Synthesis and Structural Characterization

Miranda et al. (2006) conducted a study on the synthesis and structural characterization of 3,4,5- trimethoxyphenyl derivatives, which are structurally analogous to the compound . This research offers valuable information regarding the synthetic pathways and molecular structures of similar compounds (Miranda et al., 2006).

properties

Molecular Formula

C25H28N2O8

Molecular Weight

484.5 g/mol

IUPAC Name

N-[2,5-diethoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H28N2O8/c1-6-33-19-14-17(27-25(29)18-9-8-10-35-18)20(34-7-2)13-16(19)26-24(28)15-11-21(30-3)23(32-5)22(12-15)31-4/h8-14H,6-7H2,1-5H3,(H,26,28)(H,27,29)

InChI Key

MRGSFNBCDBQOIV-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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